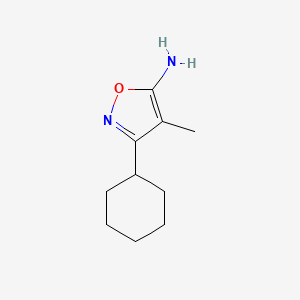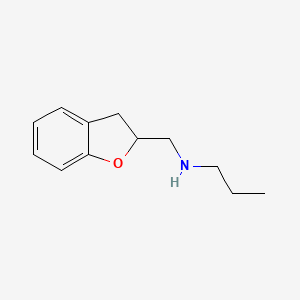
Methyl 3-bromo-5-cyano-2-methylphenylacetate
Descripción general
Descripción
Methyl 3-bromo-5-cyano-2-methylphenylacetate, also known as MBBCMPA, is a chemical compound that has been studied extensively due to its potential applications in a variety of scientific fields. This compound is a brominated derivative of 2-methylphenylacetate, and has been used in numerous laboratory experiments to explore its various chemical, biochemical, and physiological effects.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-5-cyano-2-methylphenylacetate has been used in a variety of scientific research applications, including its use as a model compound for studying the effects of bromination on organic compounds, as well as its use in the synthesis of various other compounds. It has also been used in the synthesis of surfactants, catalysts, and other organic compounds. Additionally, Methyl 3-bromo-5-cyano-2-methylphenylacetate has been studied as a potential therapeutic agent for the treatment of certain cancers, as well as for its potential to inhibit the growth of certain bacteria.
Mecanismo De Acción
The exact mechanism of action of Methyl 3-bromo-5-cyano-2-methylphenylacetate is not yet fully understood, however, it is believed that the bromination of the 2-methylphenylacetate molecule is responsible for its observed effects. It is believed that the bromination of the molecule increases its reactivity, which in turn increases its ability to interact with other molecules and biological systems. Additionally, the cyano group of Methyl 3-bromo-5-cyano-2-methylphenylacetate is thought to play a role in its mechanism of action, as it has been shown to increase the compound's solubility in aqueous solutions.
Biochemical and Physiological Effects
Methyl 3-bromo-5-cyano-2-methylphenylacetate has been studied for its potential to inhibit the growth of certain bacteria, as well as its ability to act as an anti-cancer agent. In studies, Methyl 3-bromo-5-cyano-2-methylphenylacetate has been shown to inhibit the growth of certain bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, Methyl 3-bromo-5-cyano-2-methylphenylacetate has been studied for its potential anti-cancer effects, and has been shown to inhibit the growth of certain cancer cells, including breast cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-bromo-5-cyano-2-methylphenylacetate has several advantages for use in laboratory experiments, including its low cost and easy availability. Additionally, Methyl 3-bromo-5-cyano-2-methylphenylacetate has a relatively low toxicity and is relatively stable in aqueous solutions. However, Methyl 3-bromo-5-cyano-2-methylphenylacetate does have some limitations for use in laboratory experiments, including its low solubility in water and its low reactivity.
Direcciones Futuras
The potential applications of Methyl 3-bromo-5-cyano-2-methylphenylacetate are vast and varied, and there are many potential future directions for research. These include further studies on its potential to inhibit the growth of certain bacteria, as well as its potential to act as an anti-cancer agent. Additionally, further studies on the mechanism of action of Methyl 3-bromo-5-cyano-2-methylphenylacetate and its potential to be used as a catalyst or surfactant are also needed. Finally, further studies on the synthesis of Methyl 3-bromo-5-cyano-2-methylphenylacetate and its potential to be used in the synthesis of other compounds are also needed.
Propiedades
IUPAC Name |
methyl 2-(3-bromo-5-cyano-2-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-9(5-11(14)15-2)3-8(6-13)4-10(7)12/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJXGLKDDSGPLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C#N)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-cyano-2-methylphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






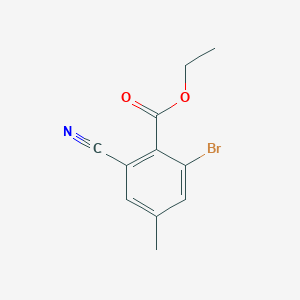




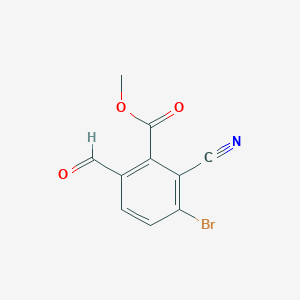
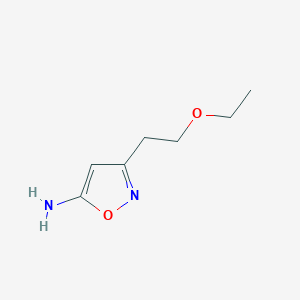
![2-{[(5-Chloro-2-hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B1417005.png)
